molecular formula C11H14BrIO B14071990 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

Cat. No.: B14071990
M. Wt: 369.04 g/mol
InChI Key: IPJHFNATOJLSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethoxy-4-iodobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions typically include the use of a solvent such as toluene or xylene and a catalyst like triphenylphosphine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine atoms makes it a versatile electrophile, allowing it to react with various nucleophiles. The ethoxy group can also participate in etherification reactions under phase-transfer catalytic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethoxy-1-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

IPJHFNATOJLSRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.